2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features a combination of benzothiazole, sulfonyl, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: Starting with a methoxy-substituted aniline, cyclization with sulfur and an appropriate oxidizing agent can form the benzothiazole ring.
Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides and a base.
Attachment of the Pyridine Moiety: The pyridine group can be attached through nucleophilic substitution reactions, using pyridine derivatives and appropriate leaving groups.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide structure, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a benzaldehyde derivative, while reduction of the sulfonyl group could produce a thioether.
Scientific Research Applications
2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
- N-(pyridin-2-ylmethyl)-2-(phenylsulfonyl)acetamide
- N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
Uniqueness
2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the methoxy group, benzothiazole ring, sulfonyl group, and pyridine moiety all contribute to its potential reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-29-17-10-11-20-19(13-17)24-22(30-20)25(14-16-7-5-6-12-23-16)21(26)15-31(27,28)18-8-3-2-4-9-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQMKVZKSKEGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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